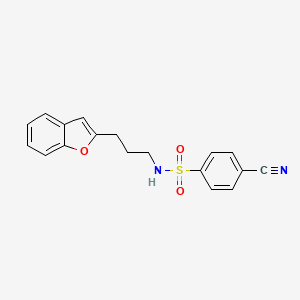

N-(3-(苯并呋喃-2-基)丙基)-4-氰基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(benzofuran-2-yl)propyl)-4-cyanobenzenesulfonamide” is a compound that contains a benzofuran moiety . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .科学研究应用

药物合成中的杂质表征

- 应用: 在Dronedarone合成中被确定为潜在的杂质,Dronedarone是一种抗心律失常药物。采用高效液相色谱和液相色谱-质谱联用方法进行检测。

- 来源: Mahender et al., 2014, Organic Process Research & Development。

与DNA的相互作用

- 应用: 研究了混合配体铜(II)-磺胺酰胺配合物,其中包括类似于N-(3-(苯并呋喃-2-基)丙基)-4-氰基苯磺酰胺的衍生物,用于DNA结合、DNA切割、遗传毒性和抗癌活性。

- 来源: González-Álvarez等人,2013年,《达尔顿交易》。

抗菌和生物膜抑制

- 应用: 某些苯磺酰胺衍生物对大肠杆菌和枯草芽孢杆菌等细菌菌膜表现出抑制作用,并观察到细胞毒性。

- 来源: Abbasi et al., 2020, Pakistan Journal of Pharmaceutical Sciences。

光动力疗法

- 应用: 将苯磺酰胺衍生物整合到酞菁锌中,显示出作为II型光敏剂在癌症治疗中的潜力。

- 来源: Pişkin等人,2020年,《分子结构杂志》。

脂氧合酶抑制

- 应用: 合成的带有1,4-苯并二氧杂环的磺胺酰胺显示出对脂氧合酶的抑制潜力,表明在治疗炎症疾病方面具有潜在的治疗应用。

- 来源: Abbasi et al., 2017, Turkish Journal of Pharmaceutical Sciences。

药物开发中的结构研究

- 应用: 对类似于AND-1184的磺胺酰胺进行单晶X射线和固体核磁共振表征,这些磺胺酰胺具有结构相似性,对于理解潜在用于治疗痴呆症的API的性质至关重要。

- 来源: Pawlak et al., 2021, Materials。

未来方向

Benzofuran compounds, due to their biological activities and potential applications, have attracted the attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds . The future research in this area may focus on the discovery of new drugs and the development of novel methods for constructing benzofuran rings .

作用机制

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

Mode of Action

It’s suggested that the compound could be used as a potential inhibitor of pde4b . Phosphodiesterase 4B (PDE4B) is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

属性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-4-cyanobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c19-13-14-7-9-17(10-8-14)24(21,22)20-11-3-5-16-12-15-4-1-2-6-18(15)23-16/h1-2,4,6-10,12,20H,3,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWPHZFPGJZRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide](/img/structure/B2468907.png)

![(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2468913.png)

![1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(pyrrolidine-1-carbonyl)piperidine](/img/structure/B2468922.png)

![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)